ASK1-IN-1 is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a mitogen-activated protein kinase kinase kinase (MAP3K) involved in stress-induced apoptosis and inflammation. [] ASK1-IN-1 acts upstream of ASK1's downstream targets, c-Jun N-terminal kinase (JNK) and p38 MAPK. [] While the exact origin and classification of ASK1-IN-1 are not specified in the provided abstracts, its primary role in scientific research is as a tool to investigate the biological roles of ASK1.
Ask1-IN-1 is a small molecule inhibitor specifically designed to target the Apoptosis Signal-regulating Kinase 1, commonly referred to as ASK1. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those associated with inflammation and fibrosis, such as non-alcoholic steatohepatitis (NASH) and other liver-related conditions. The compound's ability to inhibit ASK1 activity makes it a candidate for research into treatments that mitigate cell death and inflammatory responses.
Ask1-IN-1 is classified as a kinase inhibitor, specifically targeting the ASK1 protein, which plays a pivotal role in stress signaling pathways that lead to apoptosis and inflammation. The development of Ask1-IN-1 stems from the need for effective therapies that can modulate ASK1 activity in pathological conditions where its overactivation contributes to disease progression.
The synthesis of Ask1-IN-1 involves several key steps that optimize its structure for effective inhibition of ASK1. The synthetic pathway typically includes:
Technical details regarding the specific reagents, solvents, and conditions used in each step are critical for reproducibility and optimization of yield.
The molecular structure of Ask1-IN-1 is characterized by a quinoxaline core, which is crucial for its interaction with the ATP-binding site of ASK1. Detailed structural analysis may include:
Data regarding bond lengths, angles, and torsional conformations are essential for understanding how structural modifications influence biological activity.
Ask1-IN-1 undergoes specific chemical reactions during its synthesis, including:
Technical details include reaction conditions such as temperature, pressure, reaction time, and purification methods (e.g., column chromatography) used to isolate pure Ask1-IN-1.
The mechanism of action of Ask1-IN-1 involves selective inhibition of ASK1 activity. Upon administration:
Data from cellular assays demonstrate that treatment with Ask1-IN-1 results in decreased levels of pro-inflammatory cytokines and reduced cell death in models of liver injury.
The physical properties of Ask1-IN-1 include:
Chemical properties include stability under physiological conditions and reactivity towards biological targets. Stability studies may reveal how long Ask1-IN-1 remains active in biological systems before degradation.
Ask1-IN-1 has significant potential applications in scientific research and therapeutic development:
Research continues to explore its efficacy and safety profiles through various experimental setups, including animal studies and clinical trials.
ASK1 functions as a master regulator within the MAPK signaling cascade, specifically activating the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. Activation occurs through a phosphorylation cascade where ASK1 phosphorylates and activates MAPK kinases MKK4/MKK7 (for JNK) and MKK3/MKK6 (for p38). These kinases subsequently phosphorylate and activate JNK and p38 [2] [6]. The activation of ASK1 itself is a tightly regulated process involving homo-oligomerization, particularly through its C-terminal coiled-coil (CCC) domain, and autophosphorylation at a critical threonine residue (Thr838 in human ASK1) within its activation loop [5] [6].
Under basal conditions, ASK1 exists in an autoinhibited state within a high molecular weight complex termed the "ASK1 signalosome". This complex incorporates regulatory proteins, most notably thioredoxin (Trx) in its reduced form, which binds to the N-terminal domain of ASK1, preventing its oligomerization and activation. Upon exposure to various stressors, reactive oxygen species (ROS) oxidize Trx, triggering its dissociation from ASK1. This dissociation allows for TRAF2 (TNF receptor-associated factor 2) and TRAF6 recruitment to the ASK1 complex. The binding of TRAF proteins facilitates N-terminal coiled-coil (NCC) domain-mediated tight oligomerization, a prerequisite for full ASK1 activation via autophosphorylation [2] [5] [6]. Once activated, the ASK1-JNK/p38 axis regulates downstream transcription factors (e.g., AP-1, ATF2, p53) influencing cell fate decisions towards apoptosis, inflammation, or survival.
Table 1: Key Components of the ASK1 Signalosome and Their Functions
Component | Function in ASK1 Regulation | Effect on ASK1 Activity |
---|---|---|
Thioredoxin (Trx) (Reduced) | Binds N-terminal domain of ASK1 | Inhibitory (Prevents oligomerization) |
TRAF2/TRAF6 | Recruited upon stress; stabilizes oligomerization | Activating |
ASK1 C-terminal Coiled-Coil (CCC) | Mediates initial ASK1 homo-oligomerization | Required for activation |
ASK1 N-terminal Coiled-Coil (NCC) | Mediates tight oligomerization after Trx dissociation | Required for full activation |
14-3-3 Proteins | Bind phosphorylated motifs | Can be inhibitory or stabilizing |
ASK1 acts as a sensor and amplifier for diverse cellular stresses, integrating signals from oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory mediators:
Dysregulated or hyperactivated ASK1 signaling is a pathogenic driver in numerous chronic conditions:
Table 2: ASK1 Dysregulation in Major Disease Categories
Disease Category | Specific Disorders/Contexts | Key Stressors & Mechanisms | Downstream Effects |
---|---|---|---|
Neurodegenerative | Alzheimer's Disease (AD) | Aβ, ROS, ER Stress | Tau phosphorylation, Neuronal apoptosis |
Parkinson's Disease (PD) | 6-OHDA, ROS, ER Stress | Dopaminergic neuron death | |
Amyotrophic Lateral Sclerosis (ALS) | ER Stress, Mutant SOD1 | Motor neuron death | |
Polyglutamine Diseases | ER Stress | Neuronal apoptosis | |
Cardiovascular | Cardiac Hypertrophy/Remodeling | Angiotensin II, ROS, Mechanical stress | Cardiomyocyte death, Fibrosis |
Myocardial Ischemia-Reperfusion Injury | ROS burst during reperfusion | Cardiomyocyte apoptosis | |
Atherosclerosis | TNF-α, Oxidized LDL, Disturbed flow | Endothelial inflammation | |
Metabolic | Diabetic Kidney Disease (DKD) | Hyperglycemia, ROS, ER Stress | Inflammation, Fibrosis, Podocyte loss |
Nonalcoholic Steatohepatitis (NASH) | Lipotoxicity, ROS, ER Stress | Hepatocyte death, Inflammation, Fibrosis |
ASK1 functions as a critical signaling hub, integrating signals and facilitating cross-talk between apoptotic and inflammatory pathways, amplifying tissue damage:
The strategic position of ASK1 at the intersection of these critical pathways underscores its therapeutic value. Inhibiting ASK1, as with compounds like Ask1-IN-1, offers the potential to simultaneously dampen excessive apoptosis and maladaptive inflammation, key drivers of pathology across neurodegenerative, cardiovascular, and metabolic diseases. The development of specific ASK1 inhibitors represents a targeted approach to disrupt these interconnected pathological cascades.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7